molecular formula C14H17N3O B11459862 N-(pyridin-3-ylmethyl)-3-(pyridin-2-yloxy)propan-1-amine

N-(pyridin-3-ylmethyl)-3-(pyridin-2-yloxy)propan-1-amine

Cat. No.: B11459862
M. Wt: 243.30 g/mol
InChI Key: BAHYTCQMWYIZNL-UHFFFAOYSA-N
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Description

[3-(PYRIDIN-2-YLOXY)PROPYL][(PYRIDIN-3-YL)METHYL]AMINE: is a compound that features two pyridine rings connected via a propyl chain and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(PYRIDIN-2-YLOXY)PROPYL][(PYRIDIN-3-YL)METHYL]AMINE typically involves the following steps:

    Formation of the Pyridin-2-yloxy Propyl Intermediate:

    Coupling with Pyridin-3-ylmethylamine:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: N-oxides of the pyridine rings.

    Reduction: Piperidine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a ligand in coordination chemistry to form complexes with transition metals.
  • Employed in organic synthesis as a building block for more complex molecules.

Biology:

  • Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological receptors.

Medicine:

  • Potential applications in the development of drugs for treating neurological disorders due to its ability to interact with pyridine receptors.

Industry:

  • Utilized in the synthesis of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which [3-(PYRIDIN-2-YLOXY)PROPYL][(PYRIDIN-3-YL)METHYL]AMINE exerts its effects is primarily through its interaction with pyridine receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Pyridin-2-ylmethylamine: Similar structure but lacks the propyl chain and second pyridine ring.

    Pyridin-3-ylmethylamine: Similar structure but lacks the propyl chain and second pyridine ring.

    2-(Pyridin-2-yl)isopropylamine: Contains a similar pyridine ring but with an isopropyl group instead of a propyl chain.

Uniqueness:

  • The presence of two pyridine rings connected via a propyl chain and an amine group makes [3-(PYRIDIN-2-YLOXY)PROPYL][(PYRIDIN-3-YL)METHYL]AMINE unique. This structure allows for versatile interactions with various biological targets and chemical reagents, making it a valuable compound in multiple fields.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)-3-pyridin-2-yloxypropan-1-amine

InChI

InChI=1S/C14H17N3O/c1-2-9-17-14(6-1)18-10-4-8-16-12-13-5-3-7-15-11-13/h1-3,5-7,9,11,16H,4,8,10,12H2

InChI Key

BAHYTCQMWYIZNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OCCCNCC2=CN=CC=C2

Origin of Product

United States

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